molecular formula C25H21FN2O6S B2485062 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866728-99-6

2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2485062
CAS No.: 866728-99-6
M. Wt: 496.51
InChI Key: XGIVRNKNUHSBAL-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a suitable base.

    Acylation: The final step involves the acylation of the quinoline derivative with N-phenylacetamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. It can be used in the design of inhibitors for specific enzymes or receptors.

Medicine

Medically, the compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure allows for interactions with various biological targets, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
  • 2-[3-(4-bromobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
  • 2-[3-(4-methylbenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Uniqueness

The uniqueness of 2-[3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide lies in the presence of the fluorobenzenesulfonyl group. This group imparts distinct electronic properties, enhancing the compound’s reactivity and potential biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-21-12-19-20(13-22(21)34-2)28(15-24(29)27-17-6-4-3-5-7-17)14-23(25(19)30)35(31,32)18-10-8-16(26)9-11-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVRNKNUHSBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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